Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-

Description

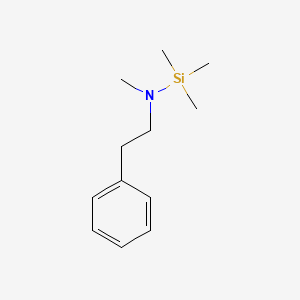

Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- (CAS 181231-68-5) is an organosilicon compound with the molecular formula C₁₂H₂₁NSi and a molecular weight of 207.38734 g/mol . Structurally, it features a silicon atom bonded to a dimethylamino group, three methyl groups, and a 2-phenylethyl substituent. This compound is also known as dimethylaminodimethylphenethylsilane and is used in organic synthesis, particularly in silylation reactions, where it acts as a silicon-based protecting agent or catalyst.

Properties

CAS No. |

80930-72-9 |

|---|---|

Molecular Formula |

C12H21NSi |

Molecular Weight |

207.39 g/mol |

IUPAC Name |

N-methyl-2-phenyl-N-trimethylsilylethanamine |

InChI |

InChI=1S/C12H21NSi/c1-13(14(2,3)4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |

InChI Key |

BNAQYHCHLGBTKO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- typically involves the reaction of tetramethylsilane with a suitable amine precursor. One common method is the reaction of tetramethylsilane with N-(2-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted silanamines depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is used as a precursor for the synthesis of other organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in certain chemical reactions.

Biology: The compound is investigated for its potential biological activity, including its interaction with biological molecules and its effects on cellular processes.

Medicine: Research in medicine explores the potential therapeutic applications of this compound, particularly in drug development and delivery systems.

Industry: In industry, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- | 181231-68-5 | C₁₂H₂₁NSi | 207.39 | Phenethyl, dimethylamino, three methyl-Si | Silylation, organic synthesis |

| Diisopropylaminotrimethylsilane | 17425-88-6 | C₉H₂₃NSi | 173.38 | Diisopropylamino, three methyl-Si | Catalysis, polymer intermediates |

| Hexamethyldisilazane (HMDS) | 999-97-3 | C₆H₁₉NSi₂ | 161.39 | Bis(trimethylsilyl)amine backbone | Semiconductor priming, silylation |

| 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine | 1586-73-8 | C₉H₂₇NSi₃ | 233.58 | Two trimethylsilyl groups, one methyl-Si | High-temperature stabilizers |

| N,N,1,1-Tetramethylsilanamine | 22705-32-4 | C₄H₁₃NSi | 115.23 | Dimethylamino, two methyl-Si | Precursor for silicon coatings |

| N-Trimethylsilylaniline | 18297-63-7 | C₉H₁₅NSi | 165.31 | Trimethylsilyl attached to aniline | Coupling agents, surface modification |

Key Observations :

- Hydrophobicity : Aromatic substituents (e.g., phenethyl, aniline) enhance lipophilicity. For example, N-Trimethylsilylaniline (logP ~3.5, inferred from ) is more hydrophobic than HMDS (logP ~2.1) .

- Thermal Stability : Compounds with bis(trimethylsilyl) groups (e.g., HMDS, ) exhibit higher thermal stability due to strong Si-N bonds, making them suitable for high-temperature applications .

Reactivity and Functional Roles

Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-

- Acts as a silylating agent, transferring the dimethylaminodimethylsilyl group to nucleophiles (e.g., alcohols, amines). The phenethyl group may stabilize transition states in aromatic substitution reactions .

- Example Reaction : Silylation of alcohols to form silyl ethers, protecting hydroxyl groups during synthesis.

Diisopropylaminotrimethylsilane ()

- Bulkier isopropyl groups reduce reactivity but improve selectivity in sterically hindered environments. Used in asymmetric catalysis and polymerization initiators .

Hexamethyldisilazane (HMDS) ()

- A dual-functional catalyst in acid- and base-mediated reactions. Widely used in semiconductor manufacturing to prime surfaces for photoresist adhesion .

Q & A

Basic Question: What are the standard synthetic routes for preparing Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-, and how is purity ensured?

Methodological Answer:

The compound is typically synthesized via hydrosilylation or amine substitution reactions. For example, reacting dimethylaminodimethylsilane with 2-phenylethyl chloride in anhydrous conditions under inert atmosphere (argon/nitrogen) can yield the target compound. Purification involves fractional distillation or column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate). Purity is confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Basic Question: What spectroscopic techniques are used to characterize this silanamine, and what key spectral features distinguish it?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : The phenethyl group shows aromatic protons (δ 7.2–7.4 ppm) and a triplet for the -CH₂- group adjacent to silicon (δ ~1.2 ppm). The dimethylamino group (-N(CH₃)₂) appears as a singlet near δ 2.1 ppm.

- IR Spectroscopy : Si-N stretching vibrations (600–800 cm⁻¹) and C-H stretches for methyl groups (2850–2960 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 207.3873 (C₁₂H₂₁NSi) confirms the molecular weight .

Advanced Question: How does the steric bulk of the N,1,1,1-tetramethyl group influence the compound’s reactivity in coordination chemistry?

Methodological Answer:

The tetramethyl substitution creates significant steric hindrance, limiting its ability to act as a ligand in metal coordination. Comparative studies with less hindered analogs (e.g., N-methyl derivatives) show reduced catalytic activity in reactions like cross-coupling. Researchers must employ bulky metal precursors (e.g., Pd with tetramethylethylenediamine) or high temperatures to overcome kinetic barriers .

Advanced Question: What challenges arise in resolving overlapping signals in NMR spectra, and how are they mitigated?

Methodological Answer:

Overlapping signals from the phenethyl and dimethylamino groups can complicate analysis. Strategies include:

- 2D NMR (COSY, HSQC) : To assign protons and carbons unambiguously.

- Variable Temperature NMR : Lower temperatures slow molecular motion, splitting broad singlets into distinct peaks.

- Deuterated Solvents : Use of CDCl₃ or DMSO-d₆ to eliminate solvent interference .

Basic Question: What are the stability considerations for storing and handling this silanamine?

Methodological Answer:

The compound is moisture-sensitive due to the Si-N bond’s susceptibility to hydrolysis. Storage requires anhydrous conditions (desiccated environment, inert gas). Decomposition products (e.g., silanols) can be monitored via FTIR for Si-OH stretches (~3200 cm⁻¹). Avoid exposure to acids/bases to prevent degradation .

Advanced Question: How can computational modeling (e.g., DFT) predict the thermodynamic stability of this silanamine?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) and electron density distributions. Key parameters include:

- Si-N Bond Strength : Lower BDE correlates with higher reactivity.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict susceptibility to nucleophilic/electrophilic attacks. Validation is done via experimental thermogravimetric analysis (TGA) .

Advanced Question: What role does this silanamine play in silicon-based polymer synthesis, and how is its efficiency quantified?

Methodological Answer:

The compound acts as a chain-transfer agent in polysiloxane polymerization. Efficiency is quantified via:

- Kinetic Studies : Monitoring monomer conversion (e.g., by ²⁹Si NMR).

- Gel Permeation Chromatography (GPC) : Measuring molecular weight distribution. Optimal molar ratios (silanamine:monomer) are determined to minimize side reactions like branching .

Basic Question: How is the compound’s solubility profile determined, and what solvents are optimal for reaction conditions?

Methodological Answer:

Solubility is assessed via gravimetric analysis in solvents like THF, toluene, and dichloromethane. Polar aprotic solvents (e.g., DMF) are avoided due to potential Si-N cleavage. Phase diagrams constructed using Hansen solubility parameters guide solvent selection for reactions .

Advanced Question: What contradictions exist in the literature regarding its catalytic applications, and how are they resolved?

Methodological Answer:

Some studies report its inefficacy in Pd-catalyzed couplings, while others note moderate activity. Contradictions arise from varying reaction conditions (e.g., ligand-to-metal ratios, solvent polarity). Systematic screening (e.g., Design of Experiments, DoE) identifies optimal parameters, such as using additives like Cs₂CO₃ to enhance turnover .

Advanced Question: How does X-ray crystallography resolve ambiguities in the molecular geometry of this silanamine?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and torsional strains. For example, the Si-N-C angle (~117°) and phenyl ring orientation are critical for understanding steric effects. Data collection at low temperatures (173 K) minimizes thermal motion artifacts, improving resolution (R-factor < 0.08) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.